An In-Depth Technical Guide to N-(4-Ethylphenyl)maleimide: Properties, Reactivity, and Applications
An In-Depth Technical Guide to N-(4-Ethylphenyl)maleimide: Properties, Reactivity, and Applications
Abstract
N-(4-Ethylphenyl)maleimide is a versatile chemical reagent characterized by its N-substituted maleimide ring. This structure imparts a high degree of reactivity, particularly towards thiol groups, making it an invaluable tool in bioconjugation, polymer chemistry, and drug discovery. The ethylphenyl group modulates its solubility and electronic properties, offering distinct advantages over simpler N-alkyl or N-phenyl maleimides. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, an exploration of its chemical reactivity with mechanistic insights, and a survey of its principal applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Physicochemical Properties
N-(4-Ethylphenyl)maleimide, also known as 1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione, is a solid at room temperature.[1] The core of its functionality lies in the maleimide group—a five-membered ring containing a reactive carbon-carbon double bond that is highly susceptible to nucleophilic attack. The N-substituent, a 4-ethylphenyl group, enhances hydrophobicity compared to unsubstituted N-phenylmaleimide and influences the reactivity of the maleimide ring.
Table 1: Core Physicochemical Properties of N-(4-Ethylphenyl)maleimide
| Property | Value | Reference(s) |
| CAS Number | 76620-00-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |
| Molecular Weight | 201.22 g/mol | [1][2] |
| Appearance | Solid (typically light yellow crystals) | [4] |
| Melting Point | 65-66 °C | [1] |
| Boiling Point | 342.3 ± 21.0 °C (Predicted) | [1] |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents like THF, DMF, and Chloroform. Limited solubility in water. | [5][6] |
| pKa | -0.22 ± 0.20 (Predicted) | [1] |
Synthesis and Purification
The most common and efficient synthesis of N-(4-Ethylphenyl)maleimide involves a two-step, one-pot reaction starting from 4-ethylaniline and maleic anhydride.[4] This procedure first forms the intermediate maleanilic acid, which is then cyclized via dehydration to yield the final imide product.
Experimental Protocol: Synthesis
-
Step 1: Formation of N-(4-Ethylphenyl)maleanilic Acid.
-
In a round-bottom flask, dissolve 4-ethylaniline (1.0 eq) in a suitable solvent such as diethyl ether or glacial acetic acid.
-
Slowly add a solution of maleic anhydride (1.0 eq) in the same solvent dropwise while stirring at room temperature.
-
The intermediate maleanilic acid will often precipitate from the solution. Stir for 30-60 minutes to ensure complete reaction. The intermediate can be filtered and used directly or carried forward in the same pot.[4]
-
-
Step 2: Cyclization to N-(4-Ethylphenyl)maleimide.
-
To the slurry of the intermediate, add anhydrous sodium acetate (0.2-0.5 eq) as a catalyst.[7]
-
Add acetic anhydride (3.0-5.0 eq) to the mixture. This serves as both the dehydrating agent and a solvent.
-
Heat the reaction mixture to 60-100 °C and maintain for 1-2 hours, monitoring by TLC until the starting material is consumed.[7][8]
-
Pour the cooled reaction mixture into ice-cold water to precipitate the crude product and hydrolyze excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Experimental Protocol: Purification
-
Recrystallization: The crude product can be effectively purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield light yellow crystals.[7]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-(4-Ethylphenyl)maleimide.
Chemical Reactivity and Mechanistic Insights
The reactivity of N-(4-Ethylphenyl)maleimide is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This makes it an excellent Michael acceptor, particularly for soft nucleophiles like thiols.
The Thiol-Maleimide Michael Addition
This is the most significant reaction for N-(4-Ethylphenyl)maleimide, forming the basis of its utility in bioconjugation. The reaction is highly chemoselective for thiols (e.g., from cysteine residues in proteins) over other nucleophilic groups like amines (e.g., lysine) at a physiological pH range of 6.5-7.5.[9]
-
Mechanism: The reaction proceeds via a conjugate Michael addition. A nucleophilic thiolate anion (RS⁻) attacks one of the carbons of the maleimide double bond, forming a stable thiosuccinimide thioether linkage.[9][10] The reaction is rapid and typically requires no catalyst.
-
Causality of pH Choice: The reaction rate is pH-dependent. At pH < 6.5, the thiol (RSH) is largely protonated, reducing the concentration of the more nucleophilic thiolate anion (RS⁻) and slowing the reaction. At pH > 7.5, competing hydrolysis of the maleimide ring itself can become significant, and reaction with amines becomes more likely. Therefore, a pH of ~7 is optimal for maximizing selectivity and rate.[5]
-
Stability and Reversibility: While the resulting thioether bond is generally considered stable, it can undergo a retro-Michael reaction, leading to thiol exchange, particularly in the presence of high concentrations of other thiols like glutathione.[11][12] However, N-aryl maleimides, such as N-(4-Ethylphenyl)maleimide, form conjugates that are reported to be more stable and less prone to this reversal compared to N-alkyl maleimides. This is a critical advantage for in vivo applications.[5]
Reaction Mechanism Diagram
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Core Applications in Research and Development
Bioconjugation and Protein Labeling
The high selectivity of the maleimide group for cysteine residues makes N-(4-Ethylphenyl)maleimide a premier reagent for site-specific protein modification.[5][] This is fundamental to creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, or immobilizing enzymes onto surfaces.[9] The ethylphenyl group provides a hydrophobic handle that can be useful for subsequent interactions or for modulating the properties of the final conjugate.
Protocol: Labeling a Cysteine-Containing Peptide
-
Preparation: Dissolve the cysteine-containing peptide in a degassed phosphate buffer (50 mM, pH 7.0). Dissolve a 1.2-fold molar excess of N-(4-Ethylphenyl)maleimide in a minimal amount of a water-miscible organic solvent like DMF or DMSO.
-
Conjugation: Add the maleimide solution to the peptide solution with gentle stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Purification: Purify the resulting conjugate using reverse-phase HPLC to separate it from unreacted starting materials and quenching agent.
-
Validation: Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry (e.g., ESI-MS).
Polymer Chemistry
N-(4-Ethylphenyl)maleimide can act as a monomer or a comonomer in polymerization reactions. Polymers incorporating this moiety are noted for their high thermal stability.[6] The maleimide double bond can participate in free-radical polymerization. Furthermore, the pendant ethylphenyl group can be further functionalized, and the maleimide ring itself can be used as a reactive site for cross-linking or post-polymerization modification.
Drug Discovery and Medicinal Chemistry
In medicinal chemistry, the maleimide scaffold is a well-known "warhead" for covalent inhibitors. By incorporating N-(4-Ethylphenyl)maleimide into a larger molecule designed to bind to the active site of a target enzyme, a covalent bond can be formed with a nearby cysteine residue, leading to irreversible inhibition. This strategy has been employed in the development of inhibitors for various enzymes, including lipases and kinases.[4]
Analytical Characterization
Confirming the identity and purity of N-(4-Ethylphenyl)maleimide is crucial. A combination of spectroscopic techniques is typically employed.
-
¹H NMR: The proton NMR spectrum is highly characteristic. Key signals include a singlet for the two equivalent protons on the maleimide double bond (HC=CH) around δ 6.8 ppm, aromatic protons in the δ 7.2-7.4 ppm region, and the ethyl group signals (a quartet around δ 2.7 ppm and a triplet around δ 1.2 ppm).
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbons (C=O) of the imide around δ 169-170 ppm and the vinyl carbons (HC=CH) around δ 134 ppm.[14]
-
IR Spectroscopy: Infrared analysis will show a strong absorption band for the imide carbonyl (C=O) stretching around 1700-1710 cm⁻¹.[14]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (201.22 g/mol ), typically showing the molecular ion peak [M]⁺ or [M+H]⁺.[3]
Safety, Handling, and Storage
-
Hazards: N-(4-Ethylphenyl)maleimide is harmful if swallowed and causes serious eye irritation.[3] It may also cause skin irritation.[1] As with many maleimides, it should be considered a potential skin sensitizer.
-
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[16] The compound is sensitive to moisture and light. Proper storage is essential to prevent hydrolysis and maintain its reactivity.
Conclusion
N-(4-Ethylphenyl)maleimide is a powerful and versatile chemical tool with significant utility across multiple scientific disciplines. Its defining feature is the thiol-reactive maleimide group, which enables highly selective and efficient covalent bond formation under mild conditions. The N-aryl substitution provides enhanced stability to the resulting conjugate, a critical feature for in vivo applications. By understanding its fundamental properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively apply N-(4-Ethylphenyl)maleimide to advance their projects in bioconjugation, materials science, and therapeutic development.
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